molecular formula C14H11ClOS B3023719 2-Chloro-2'-(thiomethyl)benzophenone CAS No. 951887-97-1

2-Chloro-2'-(thiomethyl)benzophenone

Cat. No.: B3023719
CAS No.: 951887-97-1
M. Wt: 262.8 g/mol
InChI Key: VDIAYPIOZKSJDQ-UHFFFAOYSA-N
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Description

2-Chloro-2’-(thiomethyl)benzophenone is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a chlorine atom and a thiomethyl group attached to a benzophenone core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-2’-(thiomethyl)benzophenone typically involves the condensation of benzene with 2-chloro-benzoyl chloride in the presence of a catalyst. The reaction is carried out at a temperature range of -20 to 15°C . The process includes the following steps:

    Condensation Reaction: Benzene reacts with 2-chloro-benzoyl chloride in the presence of a catalyst such as aluminum trichloride.

    Acid Treatment: After the reaction, an acid is added to treat the mixture.

    Filtration and Crystallization: The reaction product is filtered and crystallized to obtain 2-chloro-benzophenone.

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The use of dichloromethane as a solvent and zinc chloride as a catalyst is common in industrial settings . The reaction is carried out under nitrogen protection to ensure safety and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-(thiomethyl)benzophenone undergoes various chemical reactions, including:

    Reduction: In the presence of reducing agents like lithium aluminum hydride (LiAlH4), it can be reduced to the corresponding benzhydrols.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Catalysts: Aluminum trichloride and zinc chloride are used as catalysts in condensation reactions.

Major Products

    Benzhydrols: Formed from the reduction of 2-Chloro-2’-(thiomethyl)benzophenone.

    Substituted Benzophenones: Formed from substitution reactions involving the chlorine atom.

Scientific Research Applications

2-Chloro-2’-(thiomethyl)benzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-2’-(thiomethyl)benzophenone involves its interaction with molecular targets and pathways. The presence of the chlorine atom and thiomethyl group allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets. detailed studies on its specific mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzophenone: Lacks the thiomethyl group, making it less versatile in certain reactions.

    2-Chlorothiophenol: Contains a thiophenol group instead of a benzophenone core, leading to different chemical properties.

Uniqueness

2-Chloro-2’-(thiomethyl)benzophenone is unique due to the presence of both a chlorine atom and a thiomethyl group attached to a benzophenone core.

Properties

IUPAC Name

(2-chlorophenyl)-(2-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIAYPIOZKSJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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